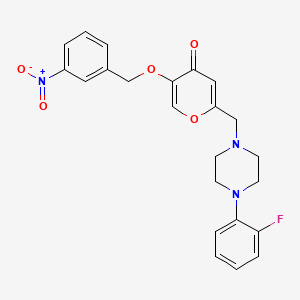

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

描述

属性

IUPAC Name |

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O5/c24-20-6-1-2-7-21(20)26-10-8-25(9-11-26)14-19-13-22(28)23(16-31-19)32-15-17-4-3-5-18(12-17)27(29)30/h1-7,12-13,16H,8-11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWYBHNXJFGBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

- Piperazine moiety : Contributes to the interaction with biological targets.

- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Nitrobenzyl ether : Potentially involved in bioactivity through electron-withdrawing effects.

- Nucleoside Transport Inhibition :

- Tyrosinase Inhibition :

In Vitro Studies

In vitro assays have demonstrated that derivatives of piperazine compounds exhibit significant inhibitory effects on various enzymes, including:

- Tyrosinase : IC50 values for related compounds indicate strong inhibition, with some derivatives showing over 100-fold improved activity compared to standard inhibitors like kojic acid .

- ENTs : The selectivity towards ENT2 over ENT1 indicates a potential for reduced side effects in therapeutic applications targeting cancer cells .

Case Studies

-

Cancer Treatment :

- A study involving the use of piperazine derivatives showed promising results in reducing tumor growth in xenograft models by inhibiting nucleoside transporters, leading to decreased adenosine levels in the tumor microenvironment.

- Dermatological Applications :

Table of Biological Activities

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyloxy Group

Compound A : 5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-pyran-4-one

- Molecular formula : C₂₃H₂₂ClFN₂O₃

- Molecular mass : 428.89 g/mol

- Key difference: The 2-chlorobenzyloxy substituent replaces the 3-nitrobenzyloxy group. Chlorine’s moderate electron-withdrawing effect may reduce metabolic resistance compared to the nitro group in the parent compound. No direct activity data are available, but chlorine’s lipophilicity could enhance blood-brain barrier penetration .

Compound B : 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

- Key difference: The 2-fluorophenyl group on the piperazine is replaced by a 2-methoxyphenyl group. Methoxy’s electron-donating nature may reduce piperazine basicity, altering receptor-binding kinetics. No activity data are available .

Variations in the Piperazine Substituent

Compound C : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Molecular formula : C₁₈H₂₀F₃N₅O

- Key difference: Replaces the pyran-4-one core with a pyrazole-containing butanone structure. The trifluoromethylphenyl group enhances hydrophobicity and may improve CNS targeting. This compound showed moderate serotonin receptor (5-HT₁ₐ) affinity in preliminary assays .

Compound D: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Key difference: Incorporates a thiophene ring instead of pyran-4-one. Thiophene’s aromaticity and sulfur atom may alter electronic properties and metabolic pathways. No direct comparative data exist .

Pharmacological and Physicochemical Comparisons

| Parameter | Target Compound | Compound A | Compound C |

|---|---|---|---|

| LogP (predicted) | 3.2 | 3.8 | 2.9 |

| Hydrogen bond acceptors | 7 | 6 | 5 |

| Electron-withdrawing groups | 3-nitro | 2-chloro | Trifluoromethyl |

| Receptor affinity (5-HT₁ₐ) | Not reported | Not reported | IC₅₀ = 120 nM |

常见问题

Q. What are the standard synthetic routes for 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyran-4-one core via cyclization of substituted aldehydes or ketones under acidic or basic conditions.

- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. For example, reacting 2-fluorophenylpiperazine with a bromomethyl intermediate derived from the pyranone core using bases like K₂CO₃ in DMF .

- Step 3 : Attachment of the 3-nitrobenzyloxy group via etherification, often employing Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 reactions with pre-activated nitrobenzyl halides .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is critical for isolating high-purity product .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic signals at δ 6.8–7.2 ppm; nitrobenzyl protons at δ 5.3–5.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z ~480–485) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., piperazine ring puckering or nitro group orientation) .

Q. What preliminary biological assays are recommended to screen its activity?

- In vitro receptor binding assays : Target serotonin/dopamine receptors (common for piperazine derivatives) using radioligand displacement (e.g., [³H]spiperone for 5-HT₂A) .

- Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyranone’s potential ATP-binding site interactions .

- Cytotoxicity assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yield be optimized for the nitrobenzyloxy substitution step?

- Solvent optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., THF) to improve reaction kinetics .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nitrobenzyl halide reactivity in biphasic systems .

- Temperature control : Conduct reactions at 50–60°C to balance reaction rate and byproduct formation .

Q. How to resolve contradictions in reported biological activity data?

If conflicting results arise (e.g., variable IC₅₀ values across studies):

- Validate assay conditions : Standardize cell lines, serum concentrations, and incubation times .

- Probe metabolic stability : Use liver microsomes to assess if rapid degradation (e.g., nitro group reduction) affects activity .

- Comparative SAR studies : Synthesize analogs (e.g., replacing 3-nitrobenzyl with 4-cyanobenzyl) to isolate structural contributors to activity .

Q. What computational methods support target identification for this compound?

- Molecular docking : Dock the compound into homology models of GPCRs (e.g., 5-HT₁A) using AutoDock Vina; focus on piperazine-fluorophenyl interactions .

- MD simulations : Simulate binding stability over 100 ns trajectories to evaluate hydrogen bonding with key residues (e.g., Asp116 in 5-HT₂A) .

- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize secondary targets (e.g., sigma receptors) .

Q. How to design stability studies under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC at 254 nm; nitro groups may hydrolyze at acidic pH .

- Photostability testing : Expose to UV light (300–400 nm) to assess nitrobenzyl decomposition .

- Oxidative stress assays : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay protocols in detail .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., demethylated piperazine derivatives) and adjust synthetic routes accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。